Decuroside V
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Overview
Description
Decuroside V is a coumarin-glycoside compound found in the roots of Peucedanum decursivum, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decuroside V can be synthesized through various chemical reactions involving the coupling of coumarin derivatives with glycosides. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Peucedanum decursivum. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compound. The extract is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Decuroside V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Decuroside V has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and coumarin derivatives.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products
Mechanism of Action
Decuroside V exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Decuroside IV: Another coumarin-glycoside with similar biological activities.
Nodakenetin: A coumarin derivative with anti-inflammatory properties.
Peucedanin: A coumarin compound with antioxidant effects
Uniqueness
Decuroside V is unique due to its specific glycoside structure, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNFWKZLQAVTH-CWMWYVAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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